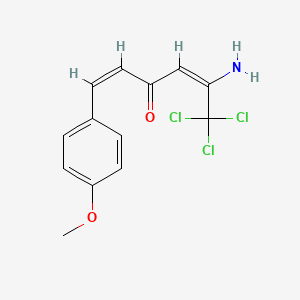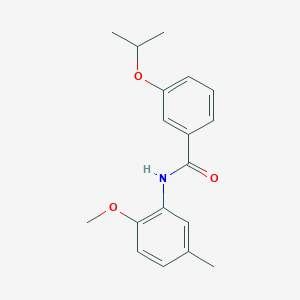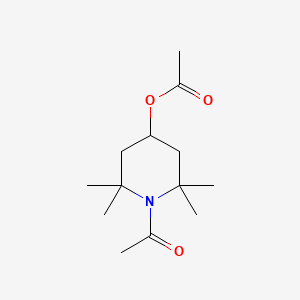![molecular formula C22H18FNO2S B5322987 N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)
N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, a process of programmed cell death that is essential for maintaining cellular homeostasis. ABT-199 has been developed as a potential therapeutic agent for the treatment of various types of cancer that overexpress BCL-2, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
作用機序
N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide binds to BCL-2 with high affinity and specificity, leading to the displacement of pro-apoptotic BH3-only proteins from the BH3-binding groove of BCL-2. This disrupts the anti-apoptotic function of BCL-2 and triggers the intrinsic apoptotic pathway, resulting in the activation of caspases and the cleavage of cellular substrates that lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress BCL-2, including CLL and AML cells. In addition, this compound has been shown to sensitize cancer cells to other cytotoxic agents, such as chemotherapy and radiation therapy, by enhancing the apoptotic response. This compound has also been shown to have minimal toxicity in normal cells that express low levels of BCL-2.
実験室実験の利点と制限
N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide has several advantages for laboratory experiments, including its high selectivity for BCL-2, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to other cytotoxic agents. However, this compound has some limitations, including its poor solubility in water and its potential to induce resistance in cancer cells that downregulate BCL-2 expression or upregulate other anti-apoptotic proteins.
将来の方向性
Several future directions for the development of N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide as a therapeutic agent are currently being explored. These include the identification of biomarkers that can predict the response to this compound in different types of cancer, the development of combination therapies that can enhance the efficacy of this compound, and the optimization of the dosing regimen and administration route to minimize toxicity and maximize therapeutic benefit. In addition, the development of new BCL-2 inhibitors with improved pharmacological properties and selectivity is also being pursued.
合成法
N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide can be synthesized using a multi-step synthetic route that involves the condensation of 4-fluorobenzyl mercaptan with 3-acetylphenyl isocyanate, followed by the acylation of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound selectively induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. This selectivity is thought to be due to the high affinity of this compound for the BH3-binding groove of BCL-2, which disrupts the interaction between BCL-2 and pro-apoptotic BH3-only proteins.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO2S/c1-15(25)17-5-4-6-19(13-17)24-22(26)20-7-2-3-8-21(20)27-14-16-9-11-18(23)12-10-16/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVGXODHTUEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5322905.png)
![N-[2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5322916.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)

![methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B5322927.png)
![2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)
![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322945.png)
![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)

![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5322999.png)
![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)